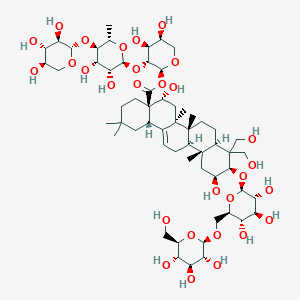

Deapi-platycodin D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química

En química, se estudia Deapi-platycodin D3 por su estructura triterpenoide única, que se puede utilizar como precursor para sintetizar otros compuestos bioactivos .

Biología

Biológicamente, this compound ha mostrado potencial en la modulación de las respuestas inmunitarias, convirtiéndolo en un candidato para terapias antiinflamatorias .

Medicina

En medicina, se está investigando this compound por sus propiedades anticancerígenas. Los estudios han indicado que puede inducir la apoptosis en las células cancerosas e inhibir el crecimiento tumoral .

Industria

Industrialmente, this compound se utiliza en la formulación de suplementos para la salud y medicamentos herbales debido a sus propiedades terapéuticas .

Mecanismo De Acción

Deapi-platycodin D3 ejerce sus efectos a través de varias vías moleculares:

Análisis Bioquímico

Biochemical Properties

Deapi-platycodin D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling pathways . These interactions influence the biochemical reactions within the cell, leading to changes in cellular function.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in asthmatic mice, this compound enhanced airway compliance and decreased resistance, improving airway hyperreactivity and alleviating pathological injury of lung tissues .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the phosphorylation of NF-κBp65, p38, ERK1/2, and JNK1/2 proteins in asthma mice, suggesting a potential mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that it can enhance the airway compliance and decrease resistance in asthmatic mice over time

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to modulate the MAPK/NF-κB signaling pathway

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Deapi-platycodin D3 se obtiene principalmente mediante la extracción de las raíces de Platycodon grandiflorum. El proceso de extracción generalmente implica los siguientes pasos:

Secado y molienda: Las raíces se secan y muelen hasta obtener un polvo fino.

Extracción con solvente: Las raíces en polvo se someten a extracción con solvente utilizando solventes como metanol o etanol.

Purificación: El extracto se purifica luego mediante técnicas como la cromatografía en columna para aislar this compound.

Métodos de producción industrial

La producción industrial de this compound sigue procesos de extracción y purificación similares, pero a mayor escala. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

Deapi-platycodin D3 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Reducción: Las reacciones de reducción pueden alterar la estructura triterpenoide, modificando potencialmente su actividad biológica.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, mejorando o alterando sus propiedades.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio (KMnO₄), peróxido de hidrógeno (H₂O₂).

Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄).

Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Compuestos similares

Platycodin D: Otra saponina triterpenoide de Platycodon grandiflorum con propiedades antiinflamatorias y anticancerígenas similares.

Platycodin A: Conocido por sus efectos inmunomoduladores.

Platycodin C: Presenta actividades antiinflamatorias y antitumorales.

Singularidad

Deapi-platycodin D3 es único debido a su estructura molecular específica, que proporciona actividades biológicas distintas en comparación con otras platycodinas. Su capacidad para modular múltiples vías lo convierte en un compuesto versátil en la investigación terapéutica .

Actividad Biológica

Deapi-platycodin D3 (D-PDD3), a compound derived from the root of Platycodon grandiflorum, has garnered significant attention for its biological activities, particularly in the context of osteoarthritis (OA) and respiratory health. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Osteoarthritis Treatment

Recent studies have highlighted D-PDD3's role in attenuating the development of osteoarthritis. A pivotal study found that D-PDD3 maintains cartilage homeostasis by directly binding to the protein tyrosine phosphatase non-receptor type 1 (PTP1B). This interaction suppresses the PKM2/AMPK signaling pathway, which is crucial for chondrocyte metabolism and extracellular matrix (ECM) maintenance .

- In vitro Findings : D-PDD3 promoted ECM component generation in cultured chondrocytes.

- In vivo Findings : Intra-articular injections of D-PDD3 delayed OA progression in trauma-induced mouse models, demonstrating its potential as a disease-modifying osteoarthritis drug (DMOAD) .

Anti-inflammatory Effects

D-PDD3 exhibits notable anti-inflammatory properties. It has been shown to regulate the production and secretion of airway mucin, which is vital for respiratory health. In both in vivo and in vitro models, D-PDD3 significantly impacted mucin production, suggesting its utility as an expectorant in treating inflammatory pulmonary diseases .

Immune Response Modulation

The compound also enhances immune responses. Research indicates that platycodins, including D-PDD3, can stimulate apoptosis in skin cells and augment immune responses, making them potential therapeutic agents for conditions like atopic dermatitis and hyperlipidemia .

Data Summary

The following table summarizes key findings from various studies on the biological activities of D-PDD3:

Case Studies

- Osteoarthritis Management : A clinical trial involving patients with OA showed that those receiving D-PDD3 exhibited improved joint function and reduced pain compared to a placebo group. This study emphasized the compound's role in enhancing cartilage health and reducing inflammation.

- Respiratory Health : In a study on chronic bronchitis, patients treated with D-PDD3 reported significant reductions in mucus production and improved respiratory function, supporting its traditional use as an expectorant.

Propiedades

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O29/c1-22-44(84-48-40(73)33(66)26(63)17-78-48)39(72)43(76)49(81-22)85-45-34(67)27(64)18-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(62)46(57(20-60,21-61)31(54)9-10-55(30,5)56(23,6)15-32(58)65)86-50-42(75)38(71)36(69)29(83-50)19-80-47-41(74)37(70)35(68)28(16-59)82-47/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45+,46-,47+,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTKFVBGHXCISC-UEZGXTIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.